molecular formula C21H27N3O5S B2603414 N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690246-15-2

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2603414
CAS No.: 690246-15-2
M. Wt: 433.52
InChI Key: NHLLSGRQKSLIQN-UHFFFAOYSA-N
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Description

    Starting Materials: The furan-2-carbonyl piperazine intermediate and an appropriate oxoethylating agent, such as ethyl chloroformate.

    Reaction Conditions: The intermediate is reacted with the oxoethylating agent under basic conditions, typically using a base like triethylamine, to introduce the oxoethyl group.

  • Sulfonamide Formation

      Starting Materials: The oxoethylated intermediate and 2,3,5,6-tetramethylbenzenesulfonyl chloride.

      Reaction Conditions: The final step involves the reaction of the oxoethylated intermediate with the sulfonyl chloride in the presence of a base, such as pyridine, to form the desired sulfonamide compound.

  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:

    • Formation of the Furan-2-carbonyl Piperazine Intermediate

        Starting Materials: Furan-2-carboxylic acid and piperazine.

        Reaction Conditions: The carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with piperazine to form the furan-2-carbonyl piperazine intermediate.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
      • Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    • Reduction

      • The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.
      • Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    • Substitution

      • The sulfonamide group can participate in nucleophilic substitution reactions.
      • Reagents: Nucleophiles such as amines or thiols can react with the sulfonamide group under appropriate conditions.

    Major Products

      Oxidation: Furan-2,3-dione derivatives.

      Reduction: Alcohol derivatives of the oxoethyl group.

      Substitution: Various substituted

    Properties

    IUPAC Name

    N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2,3,5,6-tetramethylbenzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H27N3O5S/c1-14-12-15(2)17(4)20(16(14)3)30(27,28)22-13-19(25)23-7-9-24(10-8-23)21(26)18-6-5-11-29-18/h5-6,11-12,22H,7-10,13H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NHLLSGRQKSLIQN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H27N3O5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    433.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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